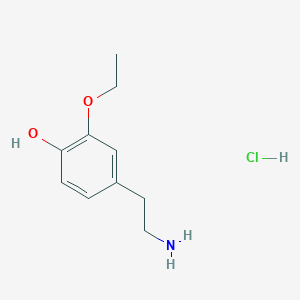

4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride

Übersicht

Beschreibung

4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride, also known as 4-AEP, is an organic compound with a molecular formula of C8H13ClN2O2. It is a white crystalline solid with a melting point of 120-122°C and is soluble in water and ethanol. 4-AEP has a variety of applications in the fields of organic synthesis, chemical biology, and biochemistry. It has been used to study the mechanism of action of a variety of proteins and enzymes. In addition, it has been used in the synthesis of biological molecules, including peptides and proteins.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Synthetic Process of Pharmaceuticals : Zhang Jin (2013) demonstrated the use of a compound similar to 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride in the synthetic process of Tamsulosin Hydrochloride, showing its role in pharmaceutical synthesis. This process emphasized the stability, high yield, and quality of the product meeting European Pharmacopoeia requirements (Zhang Jin, 2013).

Synthesis of Novel Compounds : Wen Zi-qiang (2007) conducted a study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline using a method that begins with a compound similar to this compound. The study highlighted the high yield and quality of the synthesis with minimal environmental pollution (Wen Zi-qiang, 2007).

Environmental Science Applications

- Degradation of Environmental Contaminants : Kitagawa et al. (2004) identified a gene cluster in Rhodococcus opacus SAO101 that degrades p-Nitrophenol, a compound structurally related to this compound. This study contributes to understanding the biodegradation of environmental contaminants (Kitagawa, Kimura, Kamagata, 2004).

Biochemistry Applications

- Investigating Enzyme Activities : Lendenmann and Spain (1996) purified a novel enzyme, 2-aminophenol 1,6-dioxygenase, from Pseudomonas pseudoalcaligenes JS45. This enzyme, related to the class of compounds including this compound, plays a role in the cleavage of aromatic rings in biochemical pathways (Lendenmann, Spain, 1996).

Safety and Hazards

As mentioned above, “4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride”, a related compound, is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

The primary targets of 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride, also known as AEBSF, are serine proteases . These include chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . Serine proteases are enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes.

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification inhibits the protease’s ability to cleave peptide bonds, thereby disrupting its function .

Biochemical Pathways

These include digestion, immune response, blood clotting, and protein recycling .

Pharmacokinetics

AEBSF is water-soluble , which facilitates its distribution in the body.

Result of Action

The inhibition of serine proteases by AEBSF can lead to a variety of molecular and cellular effects, depending on the specific protease being targeted. For example, inhibiting digestive proteases could impact nutrient absorption, while inhibiting clotting factors could affect blood coagulation .

Action Environment

The action of AEBSF is influenced by environmental factors such as pH and temperature . AEBSF is more stable at low pH values , and its rate of hydrolysis increases at higher temperatures . These factors can influence the compound’s efficacy and stability.

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-2-ethoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-13-10-7-8(5-6-11)3-4-9(10)12;/h3-4,7,12H,2,5-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNFALAZNJMRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)

![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)

![6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038759.png)

![3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038761.png)

![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)